2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Brand Name: Vulcanchem
CAS No.: 838852-14-5
VCID: VC7429825
InChI: InChI=1S/C17H11Cl2NO4S/c18-9-5-6-12(11(19)7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24)
SMILES: C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O
Molecular Formula: C17H11Cl2NO4S
Molecular Weight: 396.24

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

CAS No.: 838852-14-5

Cat. No.: VC7429825

Molecular Formula: C17H11Cl2NO4S

Molecular Weight: 396.24

* For research use only. Not for human or veterinary use.

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid - 838852-14-5

Specification

CAS No. 838852-14-5
Molecular Formula C17H11Cl2NO4S
Molecular Weight 396.24
IUPAC Name 2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Standard InChI InChI=1S/C17H11Cl2NO4S/c18-9-5-6-12(11(19)7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24)
Standard InChI Key GENCSASXPFXXON-UHFFFAOYSA-N
SMILES C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O

Introduction

Chemical Overview

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule. Its structure suggests it belongs to a class of compounds that integrate:

  • A pyrrolidine-2,5-dione (succinimide derivative), which is often associated with bioactive properties.

  • A benzoic acid group, which can contribute to acidity and potential biological interactions.

  • A dichlorophenyl moiety, which is commonly found in pharmacologically active compounds.

Potential Applications

While no direct data are available:

  • Pharmacological Interest: Compounds with similar structures are often explored for anti-inflammatory, anticancer, or antimicrobial properties.

  • Chemical Reactivity: The thiol group could make it useful in covalent binding studies or enzyme inhibition research.

Research Directions

To fully characterize this compound:

  • Spectroscopic Analysis: Techniques like NMR, IR, and Mass Spectrometry would confirm its structure.

  • Biological Testing: In vitro and in vivo assays could reveal any pharmacological or toxicological effects.

  • Computational Studies: Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions could provide insights into its drug-likeness.

If more specific details about this compound become available from reliable sources in the future, a detailed article can be developed accordingly.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator